molecular formula C22H27N3O4S B2516885 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1797285-01-8

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2516885
CAS RN: 1797285-01-8
M. Wt: 429.54
InChI Key: BOVTWOPEYPDHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

G-Protein-Coupled Receptor Kinase Inhibitor

This compound has been identified as a novel hit in the efforts to discover small molecules that inhibit G-protein-coupled receptor kinase (GRK)-2 and -5 . GRK-2 and -5 are emerging therapeutic targets for the treatment of cardiovascular disease .

Antimicrobial Activity

Benzoxazole derivatives, including this compound, have shown promising antimicrobial activity against various bacterial strains . For example, they have been found to be effective against Staphylococcus aureus .

Anticancer Activity

Benzoxazole derivatives have been associated with anticancer activity . Some compounds have shown promising results against the Human colorectal carcinoma (HCT116) cancer cell line .

Anti-Inflammatory Activity

Benzoxazole derivatives have been associated with anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antifungal Activity

Benzoxazole derivatives have been associated with antifungal activity . They have been found to be effective against various fungal strains .

Inhibitor of inhA Enzyme and Mycobacterium Tuberculosis Growth

This compound has been associated with inhibitory activity against the inhA enzyme and Mycobacterium tuberculosis growth . This makes it a potential candidate for the development of new tuberculosis drugs .

Neuroprotective Activity

Some studies have suggested that this compound may have neuroprotective effects . It has been investigated in the context of a compound that protected Aβ 25-35 -induced PC12 cell model through Akt, GSK-3β and NF-κB signaling pathways .

Antioxidant Activity

Benzoxazole derivatives have been associated with antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs .

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-15-12-20(28-3)21(13-16(15)2)30(26,27)23-14-17-8-10-25(11-9-17)22-24-18-6-4-5-7-19(18)29-22/h4-7,12-13,17,23H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVTWOPEYPDHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

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